Cas no 866046-04-0 (methyl 5-(1R)-1-aminoethylfuran-2-carboxylate)

methyl 5-(1R)-1-aminoethylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(1R)-1-aminoethylfuran-2-carboxylate
- Methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate
- AKOS017975570
- EN300-1865769
- 866046-04-0
-
- Inchi: 1S/C8H11NO3/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-5H,9H2,1-2H3/t5-/m1/s1
- InChI Key: JLJASYFCMWSOFI-RXMQYKEDSA-N
- SMILES: O1C(C(=O)OC)=CC=C1[C@@H](C)N
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 65.5Ų
methyl 5-(1R)-1-aminoethylfuran-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865769-10.0g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 10g |
$7681.0 | 2023-06-01 | ||
Enamine | EN300-1865769-2.5g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1865769-0.05g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1865769-5g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1865769-1g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1865769-10g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1865769-0.1g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1865769-1.0g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 1g |
$1785.0 | 2023-06-01 | ||
Enamine | EN300-1865769-5.0g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 5g |
$5179.0 | 2023-06-01 | ||
Enamine | EN300-1865769-0.25g |
methyl 5-[(1R)-1-aminoethyl]furan-2-carboxylate |
866046-04-0 | 0.25g |
$972.0 | 2023-09-18 |
methyl 5-(1R)-1-aminoethylfuran-2-carboxylate Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on methyl 5-(1R)-1-aminoethylfuran-2-carboxylate
Methyl 5-(1R)-1-aminoethylfuran-2-carboxylate: A Comprehensive Overview
Methyl 5-(1R)-1-aminoethylfuran-2-carboxylate, identified by the CAS number 866046-04-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring with an aminoethyl group and a methyl ester. The furan moiety, a five-membered aromatic ring containing two double bonds, is a key structural feature that contributes to the compound's reactivity and biological activity. The aminoethyl group, attached to the furan ring at position 5, introduces additional functional groups that can participate in various chemical reactions or interactions with biological systems. The methyl ester at position 2 further modulates the compound's properties, making it suitable for a range of applications.
Recent studies have highlighted the potential of methyl 5-(1R)-1-aminoethylfuran-2-carboxylate in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable building block in organic synthesis. For instance, the amino group can act as a nucleophile in reactions with electrophilic species, enabling the construction of complex molecular architectures.
In terms of synthesis, methyl 5-(1R)-1-aminoethylfuran-2-carboxylate can be prepared through several routes. One common method involves the alkylation of furan derivatives with aminoethylating agents under specific reaction conditions. The stereochemistry at the aminoethyl group is crucial, as indicated by the (1R) designation in its name. This stereochemical specificity ensures that the compound exhibits desired pharmacokinetic and pharmacodynamic properties when used in biological systems.
The biological activity of methyl 5-(1R)-1-aminoethylfuran-2-carboxylate has been studied extensively. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its antioxidant properties have been evaluated using assays such as the DPPH radical scavenging assay, where it showed significant free radical scavenging activity. These findings underscore its potential applications in treating conditions associated with oxidative stress and inflammation.
From an analytical standpoint, methyl 5-(1R)-1-aminoethylfuran-2-carboxylate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity. For example, proton NMR analysis can reveal information about the chemical environment of protons attached to the furan ring and aminoethyl group, while carbon NMR can provide details about the carbon skeleton.
In conclusion, methyl 5-(1R)-1-aminoethylfuran-2-carboxylate (CAS No 866046-04-0) is a versatile compound with promising applications in drug discovery and organic synthesis. Its unique structure, combined with recent advances in understanding its biological activity and synthetic potential, positions it as an important tool for researchers in various scientific disciplines. As ongoing studies continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly significant role in both academic research and industrial applications.
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